[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride
Description
[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride is a fluorinated amine derivative featuring a phenethyl group (a phenyl ring linked via a two-carbon chain) substituted with a fluorine atom at the para position and a furan-2-ylmethyl moiety attached to the amine.
Properties
Molecular Formula |
C13H15ClFNO |
|---|---|
Molecular Weight |
255.71 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H14FNO.ClH/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13;/h1-6,9,15H,7-8,10H2;1H |
InChI Key |
MVYLDHHFDRILFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, which is then reduced to an alkane in the Clemmensen reduction step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing primarily in substituents, aromatic systems, or backbone modifications:
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Insights
- Antimicrobial Activity : Derivatives like H5-35 in (thiazolo[3,2-a]pyrimidine) demonstrate inhibition of bacterial autokinase YycG′, a target for anti-biofilm agents. The target compound’s fluorine and furan groups may similarly enhance binding to hydrophobic pockets in bacterial enzymes, though methoxy or saturated furan analogs (e.g., and ) could exhibit reduced potency due to altered electronic profiles .
- Backbone Flexibility : The tetrahydrofuran moiety in introduces conformational flexibility, which may improve binding to dynamic enzyme pockets but reduce aromatic π-π stacking interactions critical for target engagement .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Methoxy-substituted derivatives () likely exhibit improved aqueous solubility due to polar groups, whereas halogenated analogs (–9) prioritize lipid solubility .
- Metabolic Stability : The tertiary amine in ’s compound lacks aromatic systems, suggesting faster hepatic clearance compared to the target’s extended conjugated structure .
Biological Activity
[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The compound features a furan ring and a phenyl group with a fluorine substitution, which may influence its biological activity. The presence of the furan moiety is notable for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that compounds similar to [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride exhibit significant antimicrobial properties. For instance, studies on related alkaloids have shown varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
The mechanisms through which these compounds exert their effects often involve interactions with bacterial cell membranes or inhibition of essential metabolic pathways. For instance, the furan ring may participate in π-π stacking interactions that enhance binding to target sites within microbial cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring can significantly affect the biological activity of the compound. Electron-withdrawing groups like fluorine enhance antimicrobial potency, while electron-donating groups may reduce it. This relationship underscores the importance of substituent positioning on the phenyl ring.
Case Study: SAR Analysis
In a detailed study, various derivatives were synthesized, and their activities were compared:
- Electron-Withdrawing Groups : Compounds with halogen substitutions showed improved activity against E. coli.
- Hydroxyl Substitutions : Hydroxyl groups at specific positions enhanced inhibitory action against fungal strains.
Anticancer Activity
Emerging evidence suggests that [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride may also exhibit anticancer properties. Preliminary studies indicate that similar compounds can inhibit cell viability in various cancer cell lines.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| OVCAR-3 | 31.5 | Good inhibition |
| COV318 | 43.9 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
